Cannabinoid CB1 Receptor Antagonism: Class-Level Potency Benchmarking vs. Rimonabant and Related Azetidine Derivatives
N-(3-Chlorophenethyl)azetidine-3-carboxamide belongs to a class of azetidinecarboxamide derivatives claimed as cannabinoid CB1 receptor antagonists [1]. While no direct potency data for this exact compound are publicly available, structurally analogous azetidine-3-carboxamides within the same patent family exhibit IC50 values ranging from approximately 10 nM to 500 nM in CB1 functional assays [1]. For context, the clinically validated CB1 antagonist rimonabant (SR141716A) displays a Ki of 1.8 nM [2]. This class-level activity suggests that N-(3-chlorophenethyl)azetidine-3-carboxamide may serve as a valuable scaffold for exploring CB1 antagonism, though users should anticipate moderate potency relative to the clinical benchmark.
| Evidence Dimension | CB1 receptor antagonism potency |
|---|---|
| Target Compound Data | Not directly reported; inferred from class of azetidine-3-carboxamides (IC50 range: ~10–500 nM) |
| Comparator Or Baseline | Rimonabant (SR141716A): Ki = 1.8 nM [2] |
| Quantified Difference | Target compound likely less potent by ≥5-fold (estimated) |
| Conditions | CB1 receptor binding/functional assays (human recombinant CB1) |
Why This Matters
Understanding the potency positioning relative to a well-characterized antagonist informs dose selection and assay design in CB1-targeted research.
- [1] US Patent Application Publication US20070173486A1. Azetidinecarboxamide derivatives and their use in the treatment of CB1 receptor mediated disorders. Filed April 29, 2004. View Source
- [2] Rinaldi-Carmona M, Barth F, Héaulme M, et al. SR141716A, a potent and selective antagonist of the brain cannabinoid receptor. FEBS Lett. 1994;350(2-3):240-244. View Source
